molecular formula C18H20ClN3O2S B4283556 N-(3-chloro-4-methylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarboxamide

N-(3-chloro-4-methylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarboxamide

Cat. No.: B4283556
M. Wt: 377.9 g/mol
InChI Key: VVGSJABJUODQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarboxamide, commonly known as CMH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMH is a hydrazine derivative that possesses unique properties that make it an ideal candidate for several research studies.

Mechanism of Action

The mechanism of action of CMH is not yet fully understood. However, it has been suggested that CMH exerts its antitumor and antiviral activities by inhibiting the activity of specific enzymes that are essential for the growth and replication of cancer cells and viruses. CMH has also been shown to induce apoptosis, a process that leads to the death of cancer cells.
Biochemical and Physiological Effects
CMH has been shown to possess several biochemical and physiological effects. In vitro studies have demonstrated that CMH inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. CMH has also been shown to possess antiviral activity against several viruses, including the human immunodeficiency virus (HIV) and the hepatitis B virus (HBV).

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMH in lab experiments is its potent antitumor and antiviral activities. CMH has been shown to be effective against a wide range of cancer cell lines and viruses, making it an ideal candidate for research studies in these fields. However, one of the limitations of using CMH in lab experiments is its potential toxicity. CMH has been shown to be toxic to normal cells at high concentrations, which could limit its use in certain research studies.

Future Directions

There are several future directions for research on CMH. One of the most promising areas of research is the development of new drugs based on the structure of CMH. Researchers could also investigate the potential of CMH as a therapeutic agent for the treatment of various diseases, including cancer and viral infections. Further studies could also be carried out to elucidate the mechanism of action of CMH and its potential toxicity to normal cells.
Conclusion
In conclusion, CMH is a chemical compound that possesses unique properties that make it an ideal candidate for several research studies. The synthesis of CMH is a straightforward process that can be carried out in a laboratory setting. CMH has been extensively studied for its potential applications in various fields of scientific research, including the development of new drugs for the treatment of cancer and viral infections. While CMH has several advantages for lab experiments, its potential toxicity could limit its use in certain research studies. There are several future directions for research on CMH, including the development of new drugs and the investigation of its potential as a therapeutic agent for the treatment of various diseases.

Scientific Research Applications

CMH has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of CMH is its use in the development of new drugs. CMH has been shown to possess potent antitumor and antiviral activities, making it a promising candidate for the development of new drugs for the treatment of cancer and viral infections.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S/c1-12-3-6-14(7-4-12)10-25-11-17(23)21-22-18(24)20-15-8-5-13(2)16(19)9-15/h3-9H,10-11H2,1-2H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGSJABJUODQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NNC(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-methylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarboxamide
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